N-(docosanoyl)-1-deoxysphinganine
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Overview
Description
N-(docosanoyl)-1-deoxysphinganine is a long-chain ceramide, a type of lipid molecule that plays a crucial role in cellular signaling and structure. Ceramides are essential components of the cell membrane and are involved in various biological processes, including cell differentiation, proliferation, and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(docosanoyl)-1-deoxysphinganine typically involves the acylation of 1-deoxysphinganine with docosanoic acid. This reaction can be carried out using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is usually performed under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The purification of the final product is typically achieved through column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(docosanoyl)-1-deoxysphinganine can undergo various chemical reactions, including:
Oxidation: The ceramide can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ceramide into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ceramide structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
N-(docosanoyl)-1-deoxysphinganine has several scientific research applications:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cell signaling pathways and membrane structure.
Medicine: Explored for its potential therapeutic effects in treating skin disorders and metabolic diseases.
Industry: Utilized in the formulation of cosmetics and skincare products due to its moisturizing properties.
Mechanism of Action
The mechanism of action of N-(docosanoyl)-1-deoxysphinganine involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can interact with various proteins and enzymes, modulating their activity and affecting cellular processes such as apoptosis and differentiation.
Comparison with Similar Compounds
Similar Compounds
N-(docosanoyl)-ethanolamine: Another long-chain ceramide with similar biological functions.
N-(tetracosanoyl)-sphing-4-enine: A ceramide with a longer fatty acid chain, associated with different biological activities.
Uniqueness
N-(docosanoyl)-1-deoxysphinganine is unique due to its specific fatty acid chain length and the absence of a hydroxyl group at the 1-position. This structural difference can influence its interaction with other molecules and its role in cellular processes.
Properties
Molecular Formula |
C40H81NO2 |
---|---|
Molecular Weight |
608.1 g/mol |
IUPAC Name |
N-[(2S,3R)-3-hydroxyoctadecan-2-yl]docosanamide |
InChI |
InChI=1S/C40H81NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-25-27-29-31-33-35-37-40(43)41-38(3)39(42)36-34-32-30-28-26-24-17-15-13-11-9-7-5-2/h38-39,42H,4-37H2,1-3H3,(H,41,43)/t38-,39+/m0/s1 |
InChI Key |
ILZRBDCCCUQGLC-ZESVVUHVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](CCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(CCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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